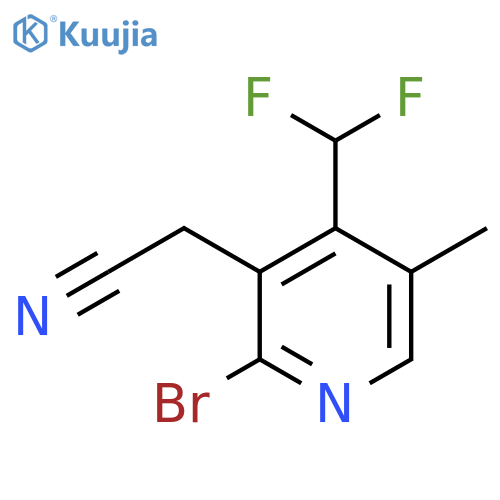

Cas no 1806862-20-3 (2-Bromo-4-(difluoromethyl)-5-methylpyridine-3-acetonitrile)

1806862-20-3 structure

商品名:2-Bromo-4-(difluoromethyl)-5-methylpyridine-3-acetonitrile

CAS番号:1806862-20-3

MF:C9H7BrF2N2

メガワット:261.066087961197

CID:4861868

2-Bromo-4-(difluoromethyl)-5-methylpyridine-3-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-4-(difluoromethyl)-5-methylpyridine-3-acetonitrile

-

- インチ: 1S/C9H7BrF2N2/c1-5-4-14-8(10)6(2-3-13)7(5)9(11)12/h4,9H,2H2,1H3

- InChIKey: GAKZCJWTPSXMCX-UHFFFAOYSA-N

- ほほえんだ: BrC1C(CC#N)=C(C(F)F)C(C)=CN=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 238

- トポロジー分子極性表面積: 36.7

- 疎水性パラメータ計算基準値(XlogP): 2.5

2-Bromo-4-(difluoromethyl)-5-methylpyridine-3-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029059205-1g |

2-Bromo-4-(difluoromethyl)-5-methylpyridine-3-acetonitrile |

1806862-20-3 | 97% | 1g |

$2,980.00 | 2022-03-31 | |

| Alichem | A029059205-500mg |

2-Bromo-4-(difluoromethyl)-5-methylpyridine-3-acetonitrile |

1806862-20-3 | 97% | 500mg |

$1,581.10 | 2022-03-31 | |

| Alichem | A029059205-250mg |

2-Bromo-4-(difluoromethyl)-5-methylpyridine-3-acetonitrile |

1806862-20-3 | 97% | 250mg |

$969.60 | 2022-03-31 |

2-Bromo-4-(difluoromethyl)-5-methylpyridine-3-acetonitrile 関連文献

-

1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

4. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

1806862-20-3 (2-Bromo-4-(difluoromethyl)-5-methylpyridine-3-acetonitrile) 関連製品

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬